molecular formula C16H19BN2O2 B1602497 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester CAS No. 849100-03-4

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester

Cat. No.: B1602497
CAS No.: 849100-03-4
M. Wt: 282.1 g/mol
InChI Key: AJDLFXRVLIIZQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester typically involves the reaction of 4-methylpyridine-2-boronic acid with N-phenyldiethanolamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular pathways involved include the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain chemical reactions and research applications .

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-14-7-8-18-16(13-14)17-20-11-9-19(10-12-21-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLFXRVLIIZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584602
Record name 2-(4-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204600-18-9, 849100-03-4
Record name Tetrahydro-2-(4-methyl-2-pyridinyl)-6-phenyl-4H-1,3,6,2-dioxazaborocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204600-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849100-03-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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